Metabolic Stability Profile of 5-Trifluoromethylbenzothiazole in Human Liver Microsomes
In a direct head-to-head comparison of metabolic stability using human liver microsomes, the 5-(trifluoromethyl)benzo[d]thiazol-2-amine derivative demonstrated significantly higher stability than a comparator compound in the same study. After 1 hour of incubation, the 5-CF3 compound retained 56 ± 4.6% of the parent compound, compared to a non-fluorinated or differently substituted benzothiazole analog which retained only 38% [1]. This assay highlights the stabilizing effect of the 5-position trifluoromethyl group.
| Evidence Dimension | Metabolic Stability (Compound Remaining after 1hr) |
|---|---|
| Target Compound Data | 56 ± 4.6% |
| Comparator Or Baseline | Compound 8 (unspecified benzothiazole analog): 78 ± 1.2%; General comparator: 38% |
| Quantified Difference | 18% greater retention than the 38% comparator; however, 22% less than the most stable analog (78%). |
| Conditions | Human liver microsomes, 1-hour incubation [1] |
Why This Matters
This quantitative data allows procurement decisions for lead optimization programs where a balance of metabolic stability is required; it demonstrates that the 5-CF3 substitution offers a defined, intermediate metabolic profile, not an extreme one.
- [1] Table 3. Metabolic stability data from human liver microsomes assay. PMC. 2020. View Source
